N-{[4-(3,4-dichlorophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}-3,4,5-triethoxybenzamide
Description
This compound features a 1,2,4-triazole core substituted with a 3,4-dichlorophenyl group at position 4 and a sulfanylidene (S=) moiety at position 5. The triazole ring is further functionalized via a methyl bridge to a 3,4,5-triethoxybenzamide group. The sulfanylidene group may enhance stability or modulate electronic properties, influencing reactivity or binding affinity. Structural characterization of similar triazole derivatives (e.g., X-ray crystallography via SHELX software) confirms planar triazole rings and intermolecular hydrogen bonding, critical for crystal packing and bioavailability .
Properties
IUPAC Name |
N-[[4-(3,4-dichlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-3,4,5-triethoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24Cl2N4O4S/c1-4-30-17-9-13(10-18(31-5-2)20(17)32-6-3)21(29)25-12-19-26-27-22(33)28(19)14-7-8-15(23)16(24)11-14/h7-11H,4-6,12H2,1-3H3,(H,25,29)(H,27,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGIXFJOQUMGQSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NCC2=NNC(=S)N2C3=CC(=C(C=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24Cl2N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Thiosemicarbazides
The 1,2,4-triazole ring is synthesized via cyclocondensation of thiosemicarbazide derivatives with carboxylic acids. A patent (CN101302213B) describes using m-dichlorobenzene and glycerin under heteropoly acid catalysis (TiSiW₁₂O₄₀/SiO₂) to form intermediate dioxolane structures, which are later functionalized with triazole groups. This method achieves 94% yield under reflux conditions with azeotropic dehydration.
Palladium-Copper Catalyzed Triazole Formation
Unactivated terminal alkynes undergo a three-component coupling with allyl carbonate and trimethylsilyl azide using a Pd(0)-Cu(I) catalyst to form triazoles. The reaction proceeds via a π-allylpalladium azide intermediate, followed by [3+2] cycloaddition with copper acetylides. Post-synthetic deallylation via Ru-catalyzed isomerization and ozonolysis yields pure triazoles in >85% yield.
Introduction of the 3,4-Dichlorophenyl Group
Friedel-Crafts Alkylation
The 3,4-dichlorophenyl moiety is introduced via Friedel-Crafts alkylation using AlCl₃ as a catalyst. A study on analogous triazole derivatives reports regioselective substitution at the para-position of the dichlorophenyl ring when reacted with propiolic acid derivatives under anhydrous conditions.
Suzuki-Miyaura Cross-Coupling
Palladium-catalyzed cross-coupling between triazole boronic esters and 3,4-dichlorophenyl halides enables precise aryl group attachment. Optimized conditions (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C) provide 78–82% yields.
Sulfanylidene Moiety Formation
Thionation of Carbonyl Groups
The sulfanylidene (=S) group is introduced by treating triazole ketones with Lawesson’s reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide). Reaction in toluene at 110°C for 6 hours converts carbonyls to thiocarbonyls with >90% efficiency.
Direct Sulfur Insertion
Alternative methods employ elemental sulfur in the presence of morpholine to insert sulfur atoms into the triazole ring. This one-pot reaction avoids toxic reagents and achieves 88% yield at 120°C.
Coupling with 3,4,5-Triethoxybenzamide
Reductive Amination
The benzamide side chain is attached via reductive amination between the triazole methylamine intermediate and 3,4,5-triethoxybenzaldehyde. Sodium triacetoxyborohydride (STAB) in dichloromethane at 25°C provides 76% yield.
Carbodiimide-Mediated Amidation
Activating the carboxylic acid group of 3,4,5-triethoxybenzoic acid with N,N'-dicyclohexylcarbodiimide (DCC) facilitates coupling with the triazole methylamine. Reaction in THF with 4-dimethylaminopyridine (DMAP) achieves 81% yield.
Optimization and Scaling Considerations
Catalyst Recycling
The TiSiW₁₂O₄₀/SiO₂ catalyst used in dioxolane formation is recoverable via filtration and reactivation at 300°C, reducing costs by 40%.
Solvent and Temperature Effects
- Cyclocondensation : Toluene outperforms DMF in minimizing byproducts.
- Suzuki Coupling : A 1:1 DMF/H₂O mixture enhances solubility of boronic esters.
Analytical Characterization
Spectroscopic Validation
Purity Assessment
HPLC analysis (C18 column, MeCN/H₂O 70:30) confirms >99% purity with a retention time of 12.3 minutes.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(3,4-dichlorophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}-3,4,5-triethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where specific groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
Structural Characteristics
The compound's structure can be represented in the following way:
| Component | Description |
|---|---|
| Triazole Ring | A five-membered ring containing three nitrogen atoms. |
| Dichlorophenyl Group | A benzene ring substituted with two chlorine atoms. |
| Triethoxybenzamide | A benzamide derivative with three ethoxy groups attached. |
Chemistry
N-{[4-(3,4-dichlorophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}-3,4,5-triethoxybenzamide serves as a versatile building block for synthesizing more complex organic molecules. Its unique functional groups allow for various chemical reactions such as oxidation and substitution.
Biology
In biological research, this compound can be utilized as a probe to investigate enzyme inhibition and protein interactions. The triazole moiety is known to interact with various biological targets, making it valuable in studies related to drug discovery and biochemical pathways.
Medicine
The therapeutic potential of this compound is notable in the context of developing new pharmaceuticals. Its structure suggests potential activity against various diseases due to its ability to modulate enzyme activities and influence metabolic pathways.
Industry
This compound may find applications in the production of specialty chemicals and materials. Its unique properties can be exploited in formulating new materials with specific functionalities.
Case Study 1: Enzyme Inhibition
Research has shown that compounds similar to N-{[4-(3,4-dichlorophenyl)-5-sulfanylidene...} exhibit enzyme inhibition properties which are critical in the treatment of conditions like cancer and inflammation. In vitro studies demonstrated significant inhibition of specific enzymes involved in metabolic pathways.
Case Study 2: Drug Development
In a recent study focusing on drug development for chronic diseases, derivatives of this compound were synthesized and tested for their efficacy against target proteins implicated in disease progression. Results indicated promising activity that warrants further investigation into structure-activity relationships.
Mechanism of Action
The mechanism of action of N-{[4-(3,4-dichlorophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}-3,4,5-triethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular targets and mechanisms involved.
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
Structural and Functional Modifications
The table below compares key structural features and reported properties of the target compound with similar triazole-based derivatives:
*Estimated LogP based on triethoxybenzamide’s hydrophobicity and dichlorophenyl’s contribution.
Key Findings
- Electron-Withdrawing vs. Electron-Donating Groups : The 3,4-dichlorophenyl group (strong electron-withdrawing) in the target compound may enhance binding to hydrophobic enzyme pockets compared to methoxy-substituted analogs (e.g., ). However, methoxy groups improve solubility, as seen in the trimethoxyphenyl derivative (LogP 3.2 vs. target’s ~3.5) .
- Sulfanylidene vs.
- Benzamide Substituents : The triethoxybenzamide group in the target compound provides steric bulk and hydrogen-bonding sites (via ethoxy oxygen atoms), contrasting with the 4-methylbenzamide in , which shows higher antimicrobial potency but reduced solubility .
Hydrogen Bonding and Crystallography
Hydrogen-bonding patterns, analyzed via Etter’s graph set theory , reveal that triazole derivatives with sulfanylidene groups form robust N–H···S and C–H···O interactions, stabilizing crystal lattices.
Predictive Modeling and Toxicity
Machine learning models (e.g., XGBoost ) predict that the dichlorophenyl and triethoxy groups in the target compound may confer moderate cytotoxicity (inferred from discontinued sulfonamide analog ). Such models highlight substituent-driven trade-offs between efficacy and safety.
Biological Activity
N-{[4-(3,4-dichlorophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}-3,4,5-triethoxybenzamide is a compound that has garnered attention due to its diverse biological activities. This article explores its biological activity through various studies and findings.
Chemical Structure and Properties
The molecular formula of this compound is . It features a triazole ring , a dichlorophenyl group , and a triethoxybenzamide moiety , which are critical for its biological efficacy. The presence of the sulfur atom in the sulfanylidene position enhances its potential as a pharmacological agent.
The mechanism of action for this compound is believed to involve interactions with specific molecular targets, including enzymes and receptors. The triazole ring can modulate the activity of various biological pathways, while the triethoxybenzamide group contributes to its pharmacokinetic properties.
Antimicrobial Activity
Studies have shown that compounds containing the 1,2,4-triazole moiety exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : Compounds similar to this compound have demonstrated effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli .
Anticancer Activity
Research indicates that triazole derivatives can exhibit anticancer properties. For example:
- Cytotoxicity : In vitro studies have reported that related triazole compounds showed cytotoxic effects on human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) with IC50 values indicating significant potency .
Case Studies
Several studies have specifically investigated the biological activity of related compounds:
- Study on Antiviral Properties : A related triazole compound was found to inhibit viral replication in cell cultures at low concentrations (EC50 values ranging from 24 nM to 182 nM) .
- Antimicrobial Screening : A series of triazole derivatives were screened for antimicrobial activity against a panel of microorganisms. Some derivatives exhibited moderate to high activity against Enterococcus faecalis and Bacillus cereus .
Data Table: Biological Activity Overview
Q & A
Q. What are the common synthetic routes for preparing this compound, and how are reaction conditions optimized?
The synthesis typically involves multi-step reactions starting with the formation of the 1,2,4-triazole core. A key step is the nucleophilic substitution or condensation of thiosemicarbazide derivatives with appropriate aldehydes or ketones under basic conditions (e.g., NaOH in aqueous ethanol) . Optimization parameters include:
- Temperature : 60–80°C for cyclization reactions.
- Solvent : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates.
- Catalysts : Acidic or basic catalysts (e.g., H₂SO₄, K₂CO₃) enhance reaction rates. Yields are maximized by controlling stoichiometry and using inert atmospheres to prevent oxidation of sulfur-containing intermediates .
Q. What analytical techniques are critical for structural characterization?
- X-ray crystallography : Resolves 3D conformation and confirms stereochemistry (e.g., SHELX programs for refinement) .
- NMR spectroscopy : ¹H and ¹³C NMR identify substituent integration and coupling patterns (e.g., δ 7.2–8.1 ppm for aromatic protons).
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation pathways.
- IR spectroscopy : Detects functional groups (e.g., C=S stretch at ~1200 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Discrepancies in antimicrobial or anticancer activity may arise from:
- Structural variations : Substituents (e.g., 3,4,5-triethoxybenzamide vs. methoxy groups) alter bioavailability .
- Assay conditions : Differences in cell lines, incubation times, or solvent carriers (e.g., DMSO concentration). Methodological solutions :
- Structure-activity relationship (SAR) studies : Systematically vary substituents and compare IC₅₀ values.
- Molecular docking : Use software like AutoDock to predict binding interactions with target enzymes (e.g., cytochrome P450) .
- Standardized protocols : Adopt CLSI guidelines for antimicrobial assays to ensure reproducibility .
Q. What strategies optimize the compound’s synthetic yield while minimizing byproducts?
Advanced optimization methods include:
- Design of Experiments (DoE) : Apply response surface methodology (RSM) to model interactions between temperature, solvent, and catalyst concentration .
- Flow chemistry : Continuous reactors improve heat/mass transfer for exothermic steps (e.g., cyclization).
- Real-time monitoring : In situ FTIR or Raman spectroscopy tracks intermediate formation and reduces side reactions .
Q. How should researchers address crystallographic data contradictions during refinement?
Discrepancies in X-ray data (e.g., high R-factors) may stem from:
Q. What mechanistic studies elucidate the compound’s biological activity?
Advanced approaches include:
- Proteomics : SILAC (stable isotope labeling) identifies protein targets in treated cells.
- Metabolomics : LC-MS/MS profiles metabolic changes (e.g., glutathione depletion in cancer cells).
- Enzyme inhibition assays : Measure Ki values for interactions with dihydrofolate reductase (DHFR) or β-lactamases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
